4-(Oxolan-3-ylmethoxy)aniline
Overview
Description
4-(Oxolan-3-ylmethoxy)aniline, also known as 4-[(tetrahydro-3-furanyl)methoxy]aniline, is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound features an aniline group substituted with an oxolan-3-ylmethoxy group, making it a versatile scaffold in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxolan-3-ylmethoxy)aniline typically involves the reaction of 4-nitroaniline with oxolan-3-ylmethanol under specific conditions.
Industrial Production Methods
Industrial production methods for this compound often utilize catalytic hydrogenation for the reduction of the nitro group, followed by etherification to introduce the oxolan-3-ylmethoxy group. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(Oxolan-3-ylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically target the nitro group if present, converting it to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aniline position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like alkyl halides and bases such as sodium hydride (NaH) are used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction typically produces amines .
Scientific Research Applications
4-(Oxolan-3-ylmethoxy)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various functionalized compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Oxolan-3-ylmethoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyaniline: Similar structure but lacks the oxolan-3-yl group.
4-(Oxolan-2-ylmethoxy)aniline: Similar but with a different position of the oxolan group.
4-(Tetrahydro-2-furanylmethoxy)aniline: Similar but with a different furan ring structure.
Uniqueness
4-(Oxolan-3-ylmethoxy)aniline is unique due to the presence of the oxolan-3-ylmethoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound in various synthetic and industrial applications .
Properties
IUPAC Name |
4-(oxolan-3-ylmethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-10-1-3-11(4-2-10)14-8-9-5-6-13-7-9/h1-4,9H,5-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXLBHLLFVRKDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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